

Application Note: Sirt-IN-7 for High-Throughput Screening of Novel Therapeutics

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Compound of Interest

Compound Name: Sirt-IN-7

Cat. No.: B15582487

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Introduction

Sirtuins are a family of NAD⁺-dependent lysine deacylases that play crucial roles in cellular processes such as aging, metabolism, DNA repair, and inflammation.[1][2][3] The seven mammalian sirtuins (SIRT1-7) exhibit distinct subcellular localizations and substrate specificities, making them attractive therapeutic targets for a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[2][4][5] SIRT7, a nucleolar-localized sirtuin, is particularly implicated in the regulation of ribosome biogenesis, genome stability, and the DNA damage response.[6][7] Dysregulation of SIRT7 activity has been linked to various cancers, making it a promising target for novel therapeutic interventions.[6][7]

Sirt-IN-7 is a potent and selective small molecule inhibitor of SIRT7. This application note provides detailed protocols for the use of **Sirt-IN-7** as a reference compound in high-throughput screening (HTS) assays to identify and characterize novel SIRT7 inhibitors. The described assays are based on a robust fluorogenic technology suitable for HTS formats.

Principle of the Assay

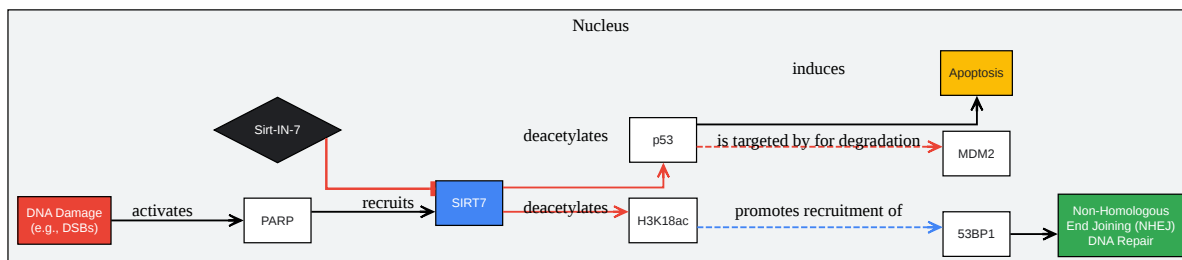
The SIRT7 inhibitor screening assay is a fluorescence-based assay. The principle involves the deacetylation of a synthetic peptide substrate containing an acetylated lysine residue coupled to a fluorophore and a quencher. Upon deacetylation by SIRT7, a developer enzyme cleaves the peptide, leading to the separation of the fluorophore from the quencher and a subsequent

increase in fluorescence intensity. In the presence of a SIRT7 inhibitor, the deacetylation process is blocked, resulting in a low fluorescence signal. This allows for the rapid and sensitive screening of compound libraries for potential SIRT7 inhibitors.[8][9]

Materials and Reagents

- SIRT7 Enzyme (human, recombinant)
- SIRT7 Fluorogenic Substrate
- NAD⁺
- Developer Enzyme
- Assay Buffer
- Stop Solution
- **Sirt-IN-7** (positive control inhibitor)
- Nicotinamide (pan-sirtuin inhibitor control)[8]
- 96-well or 384-well black, flat-bottom plates
- Fluorometric microplate reader

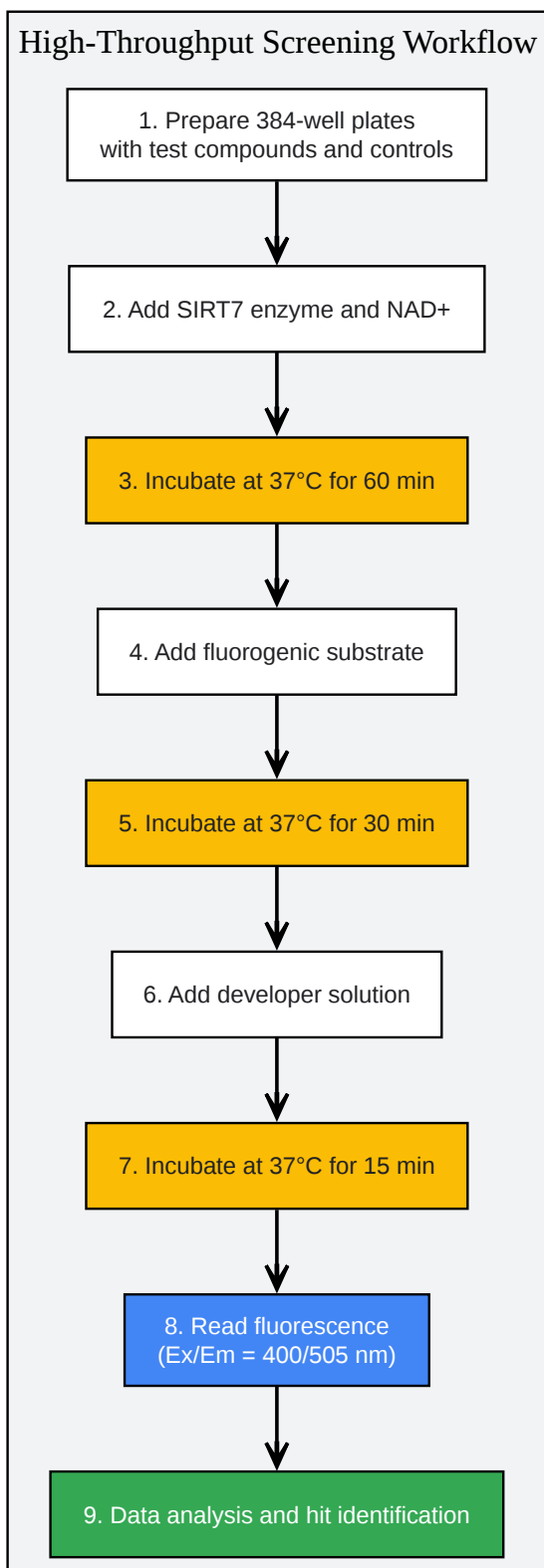
Signaling Pathway



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Caption: SIRT7 signaling pathway in DNA damage response.

Experimental Workflow



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Caption: High-throughput screening workflow for SIRT7 inhibitors.

Protocols

Protocol 1: High-Throughput Screening (HTS) of SIRT7 Inhibitors

This protocol is designed for a 384-well plate format.

- Compound Plating:
 - Prepare a master plate of test compounds at a 100x final concentration in 100% DMSO.
 - Using an acoustic liquid handler, transfer 50 nL of each test compound to the bottom of the assay plate wells.
 - For controls, add 50 nL of DMSO (vehicle control), **Sirt-IN-7** (positive control, final concentration 10 μ M), and Nicotinamide (pan-sirtuin inhibitor control, final concentration 1 mM) to designated wells.
- Enzyme and Cofactor Addition:
 - Prepare a 2x SIRT7 enzyme/NAD⁺ solution in Assay Buffer. The final concentration in the 10 μ L reaction will be 25 nM SIRT7 and 100 μ M NAD⁺.
 - Add 5 μ L of the 2x SIRT7 enzyme/NAD⁺ solution to each well of the assay plate.
- Incubation:
 - Centrifuge the plate at 1000 rpm for 1 minute.
 - Incubate the plate at 37°C for 60 minutes.
- Substrate Addition:
 - Prepare a 2x fluorogenic substrate solution in Assay Buffer. The final concentration in the 10 μ L reaction will be 10 μ M.
 - Add 5 μ L of the 2x substrate solution to each well.

- Second Incubation:
 - Centrifuge the plate at 1000 rpm for 1 minute.
 - Incubate the plate at 37°C for 30 minutes.
- Developer Addition:
 - Prepare the developer solution according to the manufacturer's instructions.
 - Add 10 µL of the developer solution to each well.
- Third Incubation:
 - Incubate the plate at room temperature for 15 minutes, protected from light.
- Fluorescence Reading:
 - Read the fluorescence intensity on a microplate reader with excitation at 400 nm and emission at 505 nm.[\[10\]](#)

Protocol 2: IC50 Determination for Sirt-IN-7

- Serial Dilution:
 - Prepare a 10-point, 3-fold serial dilution of **Sirt-IN-7** in DMSO, starting from a 10 mM stock.
 - Transfer 50 nL of each dilution to the assay plate in triplicate.
- Assay Procedure:
 - Follow steps 2-8 of Protocol 1.
- Data Analysis:
 - Calculate the percent inhibition for each concentration of **Sirt-IN-7** using the following formula: % Inhibition = $100 \times (1 - (\text{Signal_Inhibitor} - \text{Signal_Blank}) / (\text{Signal_Vehicle} - \text{Signal_Blank}))$

- Plot the percent inhibition against the logarithm of the **Sirt-IN-7** concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Selectivity Profiling of Sirt-IN-7

- Enzyme Panels:
 - Perform the IC50 determination protocol (Protocol 2) for **Sirt-IN-7** against SIRT1 and SIRT2 enzymes.
 - Use the appropriate fluorogenic substrates and optimized NAD⁺ concentrations for SIRT1 and SIRT2 as recommended by the enzyme manufacturer.
- Data Analysis:
 - Determine the IC50 values for **Sirt-IN-7** against SIRT1 and SIRT2.
 - Calculate the selectivity of **Sirt-IN-7** for SIRT7 over SIRT1 and SIRT2 by dividing the IC50 (SIRT1 or SIRT2) by the IC50 (SIRT7).

Data Presentation

Table 1: HTS Assay Performance Metrics

Parameter	Value
Signal to Background (S/B)	> 10
Z'-factor	> 0.7
DMSO Tolerance	< 10% inhibition at 1% DMSO
Assay Window	> 8-fold

Table 2: IC50 Values for Sirtuin Inhibitors

Compound	SIRT7 IC50 (nM)	SIRT1 IC50 (nM)	SIRT2 IC50 (nM)
Sirt-IN-7	25.3 ± 3.1	2,150 ± 150	> 10,000
Nicotinamide	50,000 ± 4,500	35,000 ± 3,200	42,000 ± 3,800

Table 3: Selectivity Profile of Sirt-IN-7

Sirtuin Isoform	Selectivity (fold vs. SIRT7)
SIRT1	~ 85
SIRT2	> 395

Conclusion

The protocols described in this application note provide a robust and reliable framework for the use of **Sirt-IN-7** in the high-throughput screening and characterization of novel SIRT7 inhibitors. The assay is sensitive, has a large assay window, and is well-suited for automated HTS platforms. **Sirt-IN-7** demonstrates high potency and selectivity for SIRT7, making it an ideal tool compound for researchers in the field of drug discovery targeting sirtuins.

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